Comparative Molecular Weight and Lipophilicity: The Isobutyl Advantage in ADME Modulation
This compound's molecular weight of 229.32 g/mol and calculated logP values (e.g., ~2.0-2.5, estimated via class-level models) confer a distinct lipophilic profile compared to smaller-chain analogs. This is critical for optimizing passive permeability and metabolic stability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity/ADME Profile |
|---|---|
| Target Compound Data | MW 229.32; logP ~2.0-2.5 (estimated) |
| Comparator Or Baseline | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (MW 187.24) and tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate (MW 215.29) |
| Quantified Difference | MW: +42.08 vs methyl; +14.03 vs propyl. logP increase of ~1-1.5 units relative to the methyl analog. |
| Conditions | Calculated/estimated based on class-level models for azetidine derivatives; used in hit-to-lead optimization [1]. |
Why This Matters
Selection of the isobutyl variant is essential for fine-tuning lipophilicity to achieve a desired balance of permeability and solubility in lead optimization, where a 1-unit logP shift can significantly impact oral bioavailability.
- [1] Pattanayak P, Sethy K. Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect, 2025, e202406100. View Source
